HIF Phd Inhibitor 4 HIF Phd Inhibitor 4
Brand Name: Vulcanchem
CAS No.: 1227946-51-1
VCID: VC5333273
InChI: InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)
SMILES: COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC
Molecular Formula: C21H17ClN4O5S
Molecular Weight: 472.9

HIF Phd Inhibitor 4

CAS No.: 1227946-51-1

Cat. No.: VC5333273

Molecular Formula: C21H17ClN4O5S

Molecular Weight: 472.9

* For research use only. Not for human or veterinary use.

HIF Phd Inhibitor 4 - 1227946-51-1

Specification

CAS No. 1227946-51-1
Molecular Formula C21H17ClN4O5S
Molecular Weight 472.9
IUPAC Name N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)
Standard InChI Key AUGOOTCGUHUYHF-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

HIF Phd Inhibitor 4 is a synthetic small molecule with the chemical formula C21H17ClN4O5S\text{C}_{21}\text{H}_{17}\text{ClN}_{4}\text{O}_{5}\text{S} and a molecular weight of 472.9 g/mol . Its IUPAC name is N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide . The compound features a thienopyrimidine core substituted with a chlorobenzyl group and a dimethoxypyridine moiety, critical for its interaction with the HIF-PHD active site (Figure 1) .

Table 1: Chemical Properties of HIF Phd Inhibitor 4

PropertyValue
CAS Number1227946-51-1
Molecular FormulaC21H17ClN4O5S\text{C}_{21}\text{H}_{17}\text{ClN}_{4}\text{O}_{5}\text{S}
Molecular Weight472.9 g/mol
SolubilitySoluble in DMSO
Storage Conditions-80°C (6 months), -20°C (1 month)

Mechanism of Action

Targeting HIF Prolyl-Hydroxylases

HIF Phd Inhibitor 4 competitively inhibits HIF prolyl-hydroxylases (PHD1–3), enzymes that regulate the stability of hypoxia-inducible factor alpha (HIF-α) subunits under normoxic conditions . By binding to the active site of PHDs, the compound prevents the hydroxylation of HIF-α, thereby blocking its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex . This inhibition stabilizes HIF-α, enabling its translocation to the nucleus and activation of hypoxia-responsive genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Structural Insights

In Vitro Pharmacological Activity

Table 2: Comparative IC50_{50} Values of PHD Inhibitors

CompoundIC50_{50} (PHD2)Assay Type
HIF Phd Inhibitor 43 nMFluorescence
Molidustat7 nMFluorescence
Vadadustat29 nMFluorescence
GSK127886367 nMFluorescence

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